molecular formula C10H21ClN2O2S B6456806 N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride CAS No. 2549027-26-9

N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride

Cat. No.: B6456806
CAS No.: 2549027-26-9
M. Wt: 268.80 g/mol
InChI Key: YZEMERAUKDALJE-UHFFFAOYSA-N
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Description

N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride is a compound that features a piperidine ring, a cyclopropane ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride typically involves the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl carbinol.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chlorides under basic conditions.

    Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of various substituted piperidine or sulfonamide derivatives.

Scientific Research Applications

N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide: Lacks the hydrochloride component but shares similar structural features.

    N-methyl-N-[(piperidin-4-yl)methyl]benzenesulfonamide: Contains a benzene ring instead of a cyclopropane ring.

    N-methyl-N-[(piperidin-4-yl)methyl]methanesulfonamide: Contains a methane group instead of a cyclopropane ring.

Uniqueness

N-methyl-N-[(piperidin-4-yl)methyl]cyclopropanesulfonamide hydrochloride is unique due to the presence of both a cyclopropane ring and a sulfonamide group, which can impart distinct chemical and biological properties. This combination of structural features may enhance its stability, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N-methyl-N-(piperidin-4-ylmethyl)cyclopropanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2S.ClH/c1-12(15(13,14)10-2-3-10)8-9-4-6-11-7-5-9;/h9-11H,2-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEMERAUKDALJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCNCC1)S(=O)(=O)C2CC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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